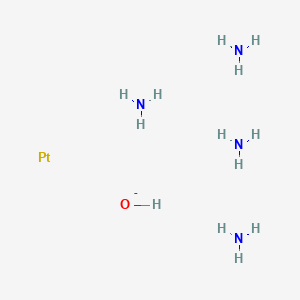![molecular formula C13H12N4S B3051968 4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine CAS No. 374611-25-3](/img/structure/B3051968.png)
4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
Overview
Description
“4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine” is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves numerous methods . For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides . These β-keto amides can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Molecular Structure Analysis
Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen . They are found throughout nature in various forms with nitrogen atoms at positions 1 and 3 . The most abundant pyrimidines are uracil, cytosine, and thymine .
Chemical Reactions Analysis
Pyrimidines are known to exhibit a variety of chemical reactions. For instance, the reaction of compound 4 with hydrazine hydrate can give the 3-phenyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-amine .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine”, focusing on six unique applications:
Anticancer Activity
4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine has shown promising potential as an anticancer agent. Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. These compounds can induce apoptosis and inhibit cell proliferation, making them valuable candidates for developing new anticancer drugs .
Anti-inflammatory Properties
This compound has been studied for its anti-inflammatory properties. Thieno[2,3-d]pyrimidine derivatives have been found to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and TNF-α. This makes them potential therapeutic agents for treating inflammatory diseases .
Antimicrobial Activity
4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens. The compound’s ability to disrupt microbial cell walls and inhibit essential enzymes makes it a promising candidate for developing new antimicrobial agents .
Antiviral Applications
Research has shown that thieno[2,3-d]pyrimidine derivatives possess antiviral properties. These compounds can inhibit viral replication by targeting viral enzymes and proteins, making them potential candidates for antiviral drug development .
Mechanism of Action
Target of Action
Thienopyrimidine derivatives have been known to exhibit various pharmacological activities, including anticancer , kinase inhibition , antioxidant , anti-inflammatory , antimicrobial , antiviral , anti-tuberculosis , and CNS protection activities .
Mode of Action
It’s known that thienopyrimidine derivatives can interact with their targets and cause changes that lead to their observed pharmacological effects .
Biochemical Pathways
Thienopyrimidine derivatives have been reported to influence various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
It’s known that thienopyrimidine derivatives can have various effects at the molecular and cellular level, contributing to their observed pharmacological activities .
Future Directions
The future directions in the research of pyrimidine derivatives include the development of more potent and efficacious drugs with pyrimidine scaffold . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S/c1-8-2-4-9(5-3-8)10-6-18-13-11(10)12(17-14)15-7-16-13/h2-7H,14H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKDFJSSVGWNPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352820 | |
| Record name | 4-hydrazino-5-(4-methylphenyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
374611-25-3 | |
| Record name | 4-hydrazino-5-(4-methylphenyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-](/img/structure/B3051900.png)




